

A Comparative Toxicological Profile of Acequinocyl and Its Primary Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACEQUINOCYL-HYDROXY

Cat. No.: B1255667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

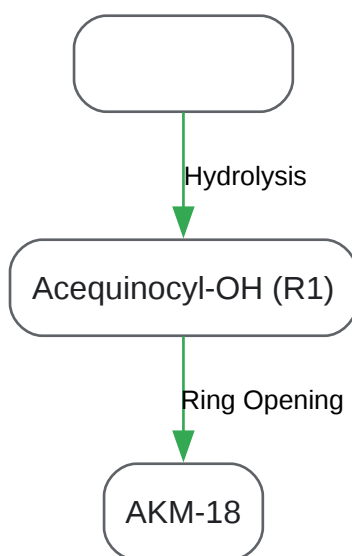
This guide provides a comprehensive comparison of the toxicity of the miticide acequinocyl and its principal metabolites, acequinocyl-OH (also known as R1) and AKM-18. The information presented is collated from regulatory assessments and scientific literature to support informed decision-making in research and development.

Executive Summary

Acequinocyl, a quinoline-based miticide, undergoes metabolic transformation into its primary metabolites, acequinocyl-OH and AKM-18. Toxicological evaluations by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have concluded that these metabolites exhibit a toxicological profile similar to the parent compound.^{[1][2]} Both acequinocyl-OH and AKM-18 are considered unlikely to be genotoxic.^{[1][2]} The primary mechanism of toxic action for acequinocyl and its active metabolite, acequinocyl-OH, is the inhibition of mitochondrial respiration at Complex III of the electron transport chain.^[3]

Metabolism of Acequinocyl

Acequinocyl is metabolized in rats primarily through hydrolysis of the acetate ester to form acequinocyl-OH (R1).^{[1][2]} Further degradation involves the opening of the naphthalenedione ring to yield AKM-18.^{[1][2]}



[Click to download full resolution via product page](#)

Metabolic pathway of acequinocyl.

Comparative Toxicity Data

While regulatory agencies have concluded that the metabolites have toxicity similar to the parent compound, specific quantitative toxicity data for acequinocyl-OH and AKM-18 are not readily available in the public domain. The following tables summarize the toxicological data for acequinocyl.

Acute Toxicity of Acequinocyl

Species	Route	Value	Units	Reference
Rat	Oral	> 5000	mg/kg	[4]
Rat	Dermal	> 2000	mg/kg	[4]
Rat	Inhalation	> 0.84	mg/L	[5]

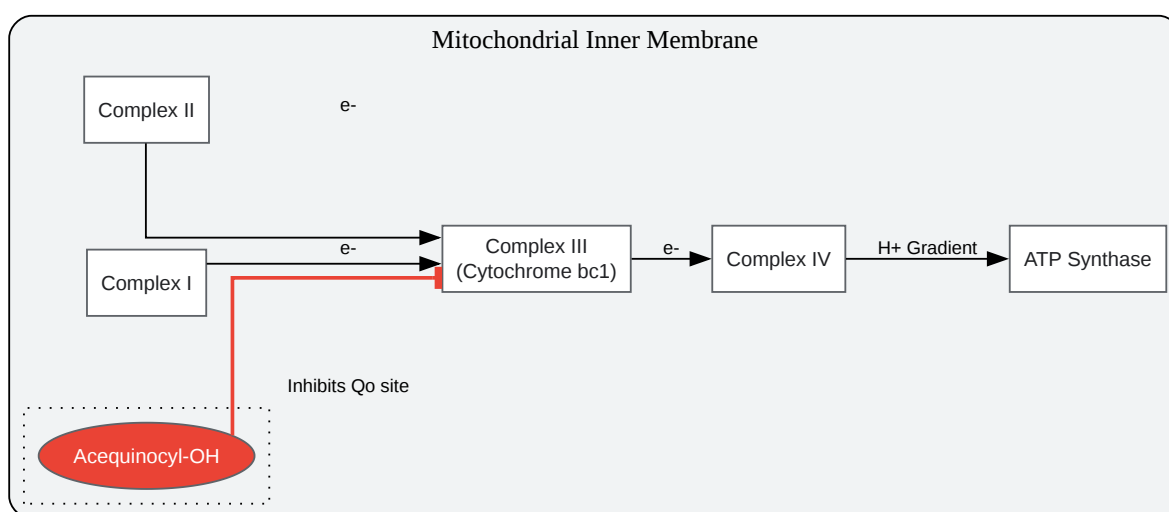
Chronic Toxicity and Developmental/Reproductive Effects of Acequinocyl

Study Type	Species	NOAEL	LOAEL	Units	Key Findings	Reference
2-Year Chronic/On cogenicity	Rat	9.02 (male) 11.6 (female)	36.4 (male) 46.3 (female)	mg/kg/day	Corneal abnormalities and eye hypertrophy at higher doses.	[5]
2-Generation Reproduction	Rat	7.3 (offspring)	58.9 (offspring)	mg/kg/day	Hemorrhagic effects, swollen body parts, protruding eyes, and increased mortality in offspring at the LOAEL.	[4]
Developmental	Rabbit	-	-	mg/kg/day	Internal hemorrhages observed.	[4]
28-Day Dermal	Rat	200	1000	mg/kg/day	Increased clotting factor times at the LOAEL.	[4]

Mechanism of Action: Mitochondrial Inhibition

The primary mode of action for acequinocyl's acaricidal and toxic effects is the inhibition of the mitochondrial electron transport chain. The deacetylated metabolite, acequinocyl-OH, is a

potent inhibitor of Complex III (cytochrome bc1 complex) at the Qo site.[3] This inhibition disrupts cellular respiration and ATP synthesis.



[Click to download full resolution via product page](#)

Inhibition of Complex III by acequinocyl-OH.

Experimental Protocols

The toxicological data for acequinocyl and its metabolites have been generated following internationally accepted testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These studies are conducted under Good Laboratory Practice (GLP) standards.

Acute Oral Toxicity (Based on OECD Guideline 420)

- Test Species: Typically albino rats.
- Administration: A single dose of the test substance is administered by oral gavage.

- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Endpoint:** The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

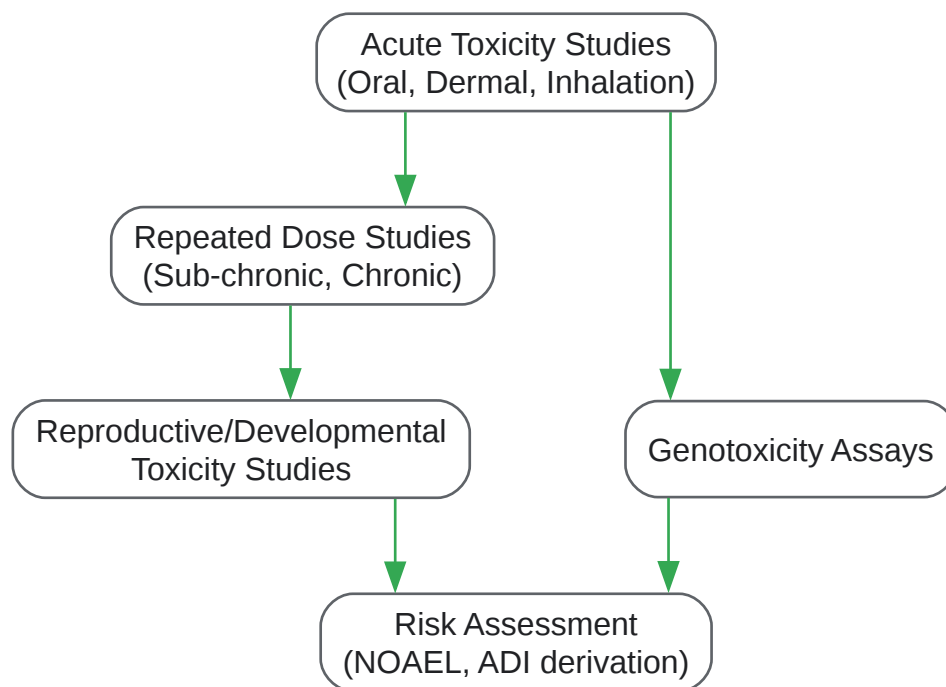
Repeated Dose Toxicity Studies (e.g., 28-day or 90-day, based on OECD Guidelines 407 and 408)

- **Test Species:** Commonly rats.
- **Administration:** The test substance is administered daily in the diet or by gavage for the specified duration.
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses at the end of the study.
- **Pathology:** Gross necropsy and histopathological examination of organs and tissues.
- **Endpoints:** Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Developmental and Reproductive Toxicity Studies (Based on OECD Guidelines 414 and 416)

- **Test Species:** Rats and/or rabbits for developmental toxicity; rats for reproductive toxicity.
- **Administration:** The test substance is administered to parental animals before and during mating, throughout gestation, and, for reproductive studies, through the weaning of the offspring.
- **Evaluations:** Assessment of reproductive performance of the parental generation and the viability, growth, and development of the offspring.
- **Endpoints:** Identification of any adverse effects on reproduction, fetal development, and offspring development, and determination of the respective NOAELs.

The workflow for a typical toxicological assessment involves a tiered approach, starting with acute toxicity and progressing to more long-term studies.



[Click to download full resolution via product page](#)

General workflow for toxicological assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modification of the existing maximum residue level for acequinocyl in sweet peppers/bell peppers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Modification of the existing maximum residue level for acequinocyl in strawberries - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Acequinocyl | C₂₄H₃₂O₄ | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [A Comparative Toxicological Profile of Acequinocyl and Its Primary Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1255667#comparative-toxicity-of-acequinocyl-and-its-primary-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com